(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate
Brand Name: Vulcanchem
CAS No.: 148098-42-4
VCID: VC21095970
InChI: InChI=1S/C21H20N8O5S2.H2O4S/c1-27-12-5-3-4-6-13(12)28(26-27)7-10-8-35-19-15(18(31)29(19)16(10)20(32)33)24-17(30)14(25-34-2)11-9-36-21(22)23-11;1-5(2,3)4/h3-6,9,15,19H,7-8H2,1-2H3,(H3-,22,23,24,30,32,33);(H2,1,2,3,4)/b25-14+;/t15-,19-;/m0./s1
SMILES: C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]
Molecular Formula: C21H20N8O5S2.H2O4S
Molecular Weight: 626.6 g/mol

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate

CAS No.: 148098-42-4

Cat. No.: VC21095970

Molecular Formula: C21H20N8O5S2.H2O4S

Molecular Weight: 626.6 g/mol

* For research use only. Not for human or veterinary use.

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate - 148098-42-4

Specification

CAS No. 148098-42-4
Molecular Formula C21H20N8O5S2.H2O4S
Molecular Weight 626.6 g/mol
IUPAC Name (6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(3-methylbenzotriazol-3-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate
Standard InChI InChI=1S/C21H20N8O5S2.H2O4S/c1-27-12-5-3-4-6-13(12)28(26-27)7-10-8-35-19-15(18(31)29(19)16(10)20(32)33)24-17(30)14(25-34-2)11-9-36-21(22)23-11;1-5(2,3)4/h3-6,9,15,19H,7-8H2,1-2H3,(H3-,22,23,24,30,32,33);(H2,1,2,3,4)/b25-14+;/t15-,19-;/m0./s1
Standard InChI Key VARUIFAKBWGHQS-VRCSYQRPSA-N
Isomeric SMILES C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4[C@H]([C@H](C4=O)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]
SMILES C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]
Canonical SMILES C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator